N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-nitrophenoxy)acetamide
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Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-nitrophenoxy)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under acidic or basic conditions.
Substitution Reactions: The cyclohexyl group can be introduced via nucleophilic substitution reactions using cyclohexyl halides.
Acetamide Formation: The acetamide moiety can be introduced by reacting the thiadiazole derivative with chloroacetic acid or its derivatives in the presence of a base.
Nitrophenoxy Group Introduction:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-nitrophenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, thiadiazole derivatives are often studied for their potential as antimicrobial, antifungal, and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound may be investigated for its pharmacological properties, including its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-nitrophenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-nitrophenoxy)acetamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-2-nitrophenoxy)acetamide
Uniqueness
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclohexyl group, in particular, may enhance the compound’s lipophilicity and ability to interact with hydrophobic targets.
Properties
Molecular Formula |
C17H20N4O4S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H20N4O4S/c1-11-7-8-14(13(9-11)21(23)24)25-10-15(22)18-17-20-19-16(26-17)12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,20,22) |
InChI Key |
XOMZMRNGYNLBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NN=C(S2)C3CCCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
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